![molecular formula C11H8ClNOS B1353404 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 57560-99-3](/img/structure/B1353404.png)
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, also known as 4-chloro-2-thiazolyl ethanone, is an organic compound with a molecular formula of C8H6ClNO2. It is a colorless crystalline solid with a melting point of 186-187°C and a boiling point of 333°C. It is soluble in ethanol, methanol, and benzene, and insoluble in water.
Scientific Research Applications
Environmental Impact and Toxicity of Chlorinated Compounds
Studies on chlorinated compounds like DDT and its metabolites (DDT, DDE) have revealed their role as endocrine disruptors in humans and wildlife. These compounds can bioaccumulate through the food chain, being stored in adipose depots and potentially impacting reproductive and immune systems due to their estrogen-disrupting action (Burgos-Aceves et al., 2021). The persistence and lipophilic properties of these chemicals raise concerns about environmental safety and health risks.
Bioremediation of Chlorinated Solvents
Chlorinated solvents, due to their widespread use and persistence in the environment, pose significant challenges. Research has explored bioremediation strategies to degrade these compounds effectively. For instance, studies on the biodegradation of DDT in soils highlight the potential of microbial action to reduce concentrations of such persistent pollutants, offering insights into cost-effective and environmentally friendly cleanup methods (Foght et al., 2001).
Chemical and Biological Properties of Thiazole Derivatives
Thiazole derivatives have been investigated for their diverse chemical and biological properties. For example, synthesis and structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the synthetic routes and potential applications of these compounds in various fields, including medicinal chemistry (Issac & Tierney, 1996). Such studies underscore the importance of thiazole derivatives in drug design and development, hinting at possible research directions for compounds like 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone.
Antioxidant and Anti-inflammatory Applications
Research into benzofused thiazole derivatives reveals their potential as antioxidant and anti-inflammatory agents. A study focusing on the synthesis, pharmacological evaluation, and molecular docking of these compounds suggests their utility in developing therapeutic agents for various diseases, highlighting the versatility and therapeutic potential of thiazole-based compounds (Raut et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with various biological targets, including enzymes, receptors, and biochemical pathways .
Mode of Action
The thiazole ring is aromatic, allowing for various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to impact a wide range of biochemical pathways . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution. The specific impact on bioavailability would depend on various factors, including the compound’s chemical structure and the physiological conditions of the individual.
Result of Action
For instance, they have been reported to exhibit antitumor and cytotoxic activity . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in biochemical pathways.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEMSQJRTZSWLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427674 |
Source
|
Record name | 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57560-99-3 |
Source
|
Record name | 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.